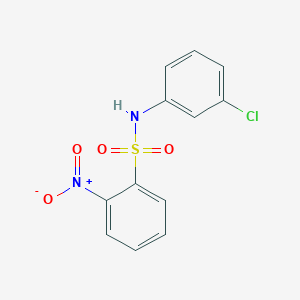![molecular formula C17H17NO4 B5871159 methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate, also known as MMBG, is a synthetic compound that has been widely used in scientific research due to its versatile properties. MMBG is a glycine derivative that has been found to exhibit a range of biochemical and physiological effects, making it an attractive substance for laboratory studies. In
Wirkmechanismus
The mechanism of action of methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate is not fully understood, but it is believed to act through the modulation of neurotransmitters such as GABA and glutamate. methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic applications in various disorders. methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has also been found to improve cognitive function and memory in animal models, suggesting its potential utility in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate in lab experiments is its well-established synthesis method and diverse properties. methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate is a versatile compound that can be used in a range of studies, from investigating the mechanisms of action of neurotransmitters to evaluating potential therapeutic applications in various disorders. However, one of the limitations of using methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate is its potential toxicity, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the use of methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate in scientific research. One potential area of research is the investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate and its effects on neurotransmitter systems. Finally, the potential toxicity of methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate should be further investigated to determine its safety for use in various studies.
Conclusion:
In conclusion, Methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate is a versatile compound that has been widely used in scientific research due to its diverse properties. Its synthesis method has been well-established, and it has been found to exhibit anticonvulsant, sedative, and anxiolytic effects, as well as potential therapeutic applications in neurodegenerative diseases. While its potential toxicity may limit its use in certain studies, methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate remains a promising candidate for further investigation in a range of scientific research areas.
Synthesemethoden
Methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate can be synthesized through a multistep process involving the reaction of 4-methoxybenzophenone with glycine methyl ester hydrochloride. The resulting compound is then subjected to further reactions and purification steps to obtain the final product. The synthesis method of methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been extensively used in scientific research for its diverse properties. It has been found to exhibit anticonvulsant, sedative, and anxiolytic effects in animal models. methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)benzoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-8-6-12(7-9-15)13-4-3-5-14(10-13)17(20)18-11-16(19)22-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOPWKCHGYKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)



![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
